3-Tert-butyl-6-{[1-(5-fluoro-4-methylpyridine-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Tert-butyl-6-{[1-(5-fluoro-4-methylpyridine-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl group, a fluorinated pyridine moiety, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-6-{[1-(5-fluoro-4-methylpyridine-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine typically involves multiple steps, starting from commercially available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and minimizing waste, can be incorporated to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-6-{[1-(5-fluoro-4-methylpyridine-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho or para to the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Tert-butyl-6-{[1-(5-fluoro-4-methylpyridine-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-6-{[1-(5-fluoro-4-methylpyridine-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Tert-butyl-6-{[1-(5-chloro-4-methylpyridine-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine
- 3-Tert-butyl-6-{[1-(5-bromo-4-methylpyridine-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine
Uniqueness
The uniqueness of 3-Tert-butyl-6-{[1-(5-fluoro-4-methylpyridine-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine lies in the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H25FN4O2 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
[3-[(6-tert-butylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-(5-fluoro-4-methylpyridin-2-yl)methanone |
InChI |
InChI=1S/C20H25FN4O2/c1-13-9-16(22-10-15(13)21)19(26)25-8-7-14(11-25)12-27-18-6-5-17(23-24-18)20(2,3)4/h5-6,9-10,14H,7-8,11-12H2,1-4H3 |
InChI Key |
YHKLTQUTIULFBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1F)C(=O)N2CCC(C2)COC3=NN=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.